REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:14](Cl)(=[O:16])=[O:15])([O-:7])=[O:6]>C(Cl)Cl>[NH2:3][CH2:2][CH2:1][NH:4][S:14]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[N+:5]([O-:7])=[O:6])(=[O:15])=[O:16]
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Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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Concentration
|
Type
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CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
WAIT
|
Details
|
left an oil which
|
Type
|
CUSTOM
|
Details
|
was partitioned between DCM and sat. aq. Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
|
Type
|
WASH
|
Details
|
followed by silica gel chromatography (step gradient elution with DCM containing 0, 5, 10, 20, 30% MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.2 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |